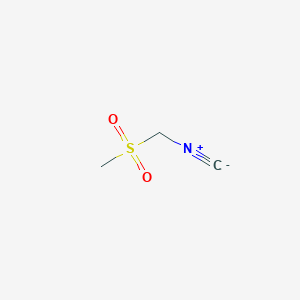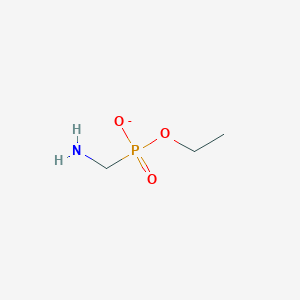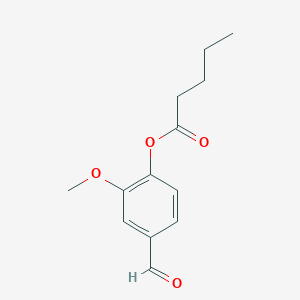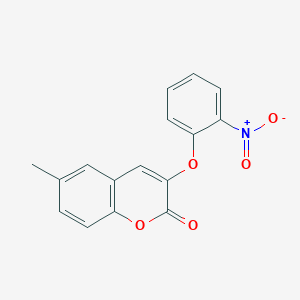
2,4-Dibromo-N,N-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-N,N-dimethylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of two bromine atoms at the 2nd and 4th positions of the butanamide chain, along with two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N,N-dimethylbutanamide typically involves the bromination of N,N-dimethylbutanamide. The reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for consistent product quality and efficient production rates. The bromination process is monitored to ensure the desired substitution pattern is achieved without forming unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-N,N-dimethylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-) or amine groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reagents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of N,N-dimethylbutanamide derivatives with different substituents.
Reduction: Formation of N,N-dimethylbutanamide.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2,4-Dibromo-N,N-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The bromine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The presence of the dimethylamino group enhances its solubility and reactivity in organic solvents. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbutanamide: Lacks the bromine atoms, making it less reactive in substitution and electrophilic reactions.
2-Bromo-N,N-dimethylbutanamide: Contains only one bromine atom, resulting in different reactivity and applications.
4-Bromo-N,N-dimethylbutanamide: Similar to 2-Bromo-N,N-dimethylbutanamide but with the bromine atom at a different position.
Uniqueness
2,4-Dibromo-N,N-dimethylbutanamide is unique due to the presence of two bromine atoms, which significantly enhances its reactivity and potential applications compared to its mono-brominated or non-brominated counterparts. The specific substitution pattern allows for targeted chemical modifications and interactions in various research and industrial applications.
Properties
CAS No. |
121384-96-1 |
|---|---|
Molecular Formula |
C6H11Br2NO |
Molecular Weight |
272.97 g/mol |
IUPAC Name |
2,4-dibromo-N,N-dimethylbutanamide |
InChI |
InChI=1S/C6H11Br2NO/c1-9(2)6(10)5(8)3-4-7/h5H,3-4H2,1-2H3 |
InChI Key |
OLAFANQNMCIMQI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(CCBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


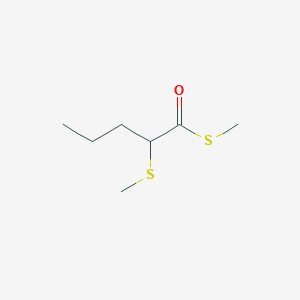
![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)
![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)
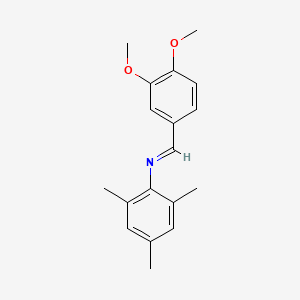
![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)
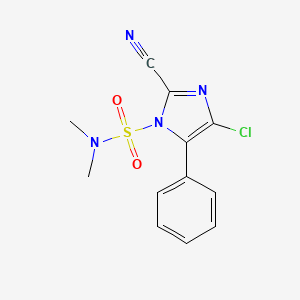
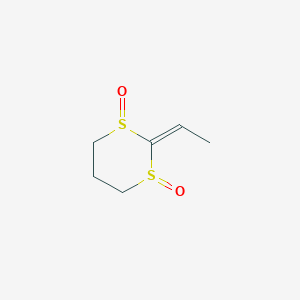
![2-[(14-Bromotetradecyl)oxy]oxane](/img/structure/B14294040.png)
